molecular formula C13H14ClNO B12009637 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile CAS No. 401615-96-1

3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile

Cat. No.: B12009637
CAS No.: 401615-96-1
M. Wt: 235.71 g/mol
InChI Key: IJKCQPMFLPRPNN-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C13H14ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a cyclohexyl group, and a hydroxyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile typically involves the chlorination of 5-cyclohexyl-2-hydroxybenzonitrile. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The chlorine atom and cyclohexyl group contribute to the compound’s overall stability and reactivity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-hydroxybenzonitrile: Lacks the cyclohexyl group, making it less hydrophobic and potentially less stable.

    3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    3,5-Dichloro-2-hydroxybenzonitrile:

Uniqueness

3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and stability. This structural feature can influence its interactions with biological molecules and its overall reactivity in chemical reactions .

Properties

CAS No.

401615-96-1

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

3-chloro-5-cyclohexyl-2-hydroxybenzonitrile

InChI

InChI=1S/C13H14ClNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5H2

InChI Key

IJKCQPMFLPRPNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)C#N

Origin of Product

United States

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